molecular formula C16H20N2 B15109930 4,5-Dibutylbenzene-1,2-dicarbonitrile CAS No. 78763-84-5

4,5-Dibutylbenzene-1,2-dicarbonitrile

Cat. No.: B15109930
CAS No.: 78763-84-5
M. Wt: 240.34 g/mol
InChI Key: XKIZBKBLXICVQB-UHFFFAOYSA-N
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Description

1,2-Benzenedicarbonitrile, 4,5-dibutyl- is an organic compound with the molecular formula C16H20N2 It is a derivative of benzenedicarbonitrile, where the 4 and 5 positions on the benzene ring are substituted with butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenedicarbonitrile, 4,5-dibutyl- typically involves the reaction of 4,5-dibutylphthalic anhydride with ammonia or amines under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion to the desired product .

Industrial Production Methods

Industrial production of 1,2-Benzenedicarbonitrile, 4,5-dibutyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain product quality and consistency .

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarbonitrile, 4,5-dibutyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

1,2-Benzenedicarbonitrile, 4,5-dibutyl- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarbonitrile, 4,5-dibutyl- involves its interaction with specific molecular targets and pathways. The nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing various biochemical processes. The butyl groups provide hydrophobic interactions, affecting the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Benzenedicarbonitrile, 4,5-dibutyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of butyl groups enhances its hydrophobicity and influences its reactivity compared to other similar compounds .

Properties

CAS No.

78763-84-5

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

4,5-dibutylbenzene-1,2-dicarbonitrile

InChI

InChI=1S/C16H20N2/c1-3-5-7-13-9-15(11-17)16(12-18)10-14(13)8-6-4-2/h9-10H,3-8H2,1-2H3

InChI Key

XKIZBKBLXICVQB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C=C1CCCC)C#N)C#N

Origin of Product

United States

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